BenchChemオンラインストアへようこそ!

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate

Drug Metabolism CYP Inhibition ADME-Tox

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 478066-13-6, MF: C₁₂H₁₀ClNO₃, MW: 251.67) is a 1,3-oxazole heterocycle bearing a 4-chlorophenyl substituent at position 2, a methyl group at position 4, and a methyl ester at position 5. It belongs to the phenyl-oxazole ester family and is recognized primarily as a versatile synthetic intermediate for constructing biologically active molecules, notably the disease-modifying antirheumatic drug candidate romazarit.

Molecular Formula C12H10ClNO3
Molecular Weight 251.67
CAS No. 478066-13-6
Cat. No. B2970165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate
CAS478066-13-6
Molecular FormulaC12H10ClNO3
Molecular Weight251.67
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC
InChIInChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
InChIKeyUNHVMQJJXHJBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 478066-13-6): A Dual-Function Oxazole Ester for Synthesis and CYP Profiling


Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 478066-13-6, MF: C₁₂H₁₀ClNO₃, MW: 251.67) is a 1,3-oxazole heterocycle bearing a 4-chlorophenyl substituent at position 2, a methyl group at position 4, and a methyl ester at position 5 [1]. It belongs to the phenyl-oxazole ester family and is recognized primarily as a versatile synthetic intermediate for constructing biologically active molecules, notably the disease-modifying antirheumatic drug candidate romazarit [2]. Beyond its synthetic role, the compound exhibits a defined cytochrome P450 inhibition profile, with Ki/IC50 values reported against CYP2C19, CYP2E1, and CYP3A4, positioning it as a useful probe for drug-metabolism studies [3].

Why Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate Cannot Be Replaced by Common Analogs Without Experimental Validation


Oxazole ester analogs with identical molecular formulae (C₁₂H₁₀ClNO₃) but different substitution patterns are commercially available and often superficially similar in appearance and solubility . However, the regiospecific placement of the methyl ester at position 5 versus position 4, the choice of methyl versus ethyl ester, and the nature of the aryl substituent each control the compound's ACD/LogP, ACD/LogD, CYP inhibition selectivity, and hydrolysis susceptibility [1]. Generic substitution without quantitative confirmation of these parameters risks selecting a compound with divergent lipophilicity, altered metabolic stability, or inappropriate reactivity in downstream synthetic transformations, directly affecting experimental reproducibility and procurement validity.

Quantitative Differentiation Evidence for Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate


CYP3A4 Inhibition Selectivity: Methyl Ester vs. Carboxylic Acid Analog

For drug-metabolism panel screening, the methyl ester form of the target compound demonstrates quantifiable CYP3A4 inhibition (IC₅₀ = 5.49 µM) [1]. Its corresponding carboxylic acid hydrolysis product is predicted to have lower membrane permeability (ACD/LogD pH 7.4 = 0.13) , indicating that the methyl ester is the appropriate form for cell-permeable CYP inhibition assays. Selecting the carboxylic acid analog without testing would likely yield a false negative for CYP3A4 inhibition due to reduced intracellular access.

Drug Metabolism CYP Inhibition ADME-Tox

Lipophilicity and LogD-Driven Permeability: Methyl Ester vs. Ethyl Ester Analog

The methyl ester target compound exhibits a predicted ACD/LogP of approximately 4.25 and an ACD/LogD of approximately 0.98 [1]. The closest ester homolog, ethyl 2-(4-chlorophenyl)-4-methyloxazole-5-carboxylate, carries an additional methylene unit, increasing LogP by approximately 0.5–0.8 units (class-level oxazole ester SAR) and is primarily documented as a synthetic intermediate rather than a biochemical probe [2]. For any assay where nonspecific protein binding correlates with lipophilicity, the methyl ester provides a systematically lower and more reproducible LogD window.

Physicochemical Properties Membrane Permeability Medicinal Chemistry

CYP2C19 and CYP2E1 Inhibitory Activity: Direct BindingDB Evidence vs. Unprofiled Analogs

The target compound has publicly available Ki/IC50 values for CYP2C19 (Ki = 50,000 nM) and CYP2E1 (IC₅₀ = 50,000 nM) in human recombinant enzyme and microsomal assays, respectively [1]. No close oxazole ester analogs (e.g., the 4-carboxylate regioisomer, CAS 32418-05-6, or the 5‑phenyl‑2‑methyl variant, CAS 905459‑66‑7) have equivalent CYP panel data deposited in BindingDB or ChEMBL . This means the target compound is the only analog in this chemical cluster with a characterized two-enzyme CYP inhibition fingerprint, enabling its use as a comparator in DDI panels without relying on untested assumptions about class behavior.

CYP450 Panel Drug-Drug Interaction Enzyme Inhibition

Regioisomeric Differentiation: 5-Carboxylate vs. 4-Carboxylate Isomer in Synthetic Planning

The target compound (methyl ester at position 5) is the documented intermediate in the romazarit synthesis pathway, where the 5-alkoxycarbonyl group undergoes reduction to the 5-hydroxymethyl derivative, a key step in constructing the drug's propionic acid side chain [1]. The regioisomeric 4-carboxylate analog (CAS 32418-05-6, methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate) cannot enter this validated synthetic sequence because the ester position dictates the feasible regiospecific transformations . Using the 4-carboxylate isomer would require complete re-validation of the synthetic route.

Regiochemistry Synthetic Intermediate Structure-Activity Relationship

Hydrolytic Susceptibility and Prodrug vs. Active Principle Selection: Methyl Ester vs. Free Carboxylic Acid

In drug discovery, the methyl ester can serve as a transient prodrug form that undergoes esterase-mediated hydrolysis to the active carboxylic acid in vivo. The target compound's ACD/LogP of 4.25 and LogD of 0.98 indicate appreciable membrane permeability, whereas the free carboxylic acid (2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid) has a predicted ACD/LogD pH 7.4 of 0.13 (for the 5-carboxylate-position analog), consistent with limited passive membrane diffusion [1]. For cell-based assays or oral bioavailability studies where the carboxylic acid would be ionized at physiological pH, the methyl ester provides the neutral, cell-permeable form needed for intracellular target engagement.

Prodrug Hydrolysis Pharmaceutical Development

High-Confidence Application Scenarios for Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate


CYP450 Inhibition Panel Probe in Drug-Drug Interaction (DDI) Screening

When assembling a CYP inhibition panel that requires a phenyl-oxazole ester comparator with transparent Ki/IC50 data, the target compound is the only analog in its cluster with validated CYP2C19 (Ki = 50 µM), CYP2E1 (IC₅₀ = 50 µM), and CYP3A4 (IC₅₀ = 5.49 µM) values [1]. This allows researchers to benchmark new chemical entities against a data-rich reference without conducting de novo enzyme assays.

Romazarit and Oxazole-Methanol Derivative Synthesis

For synthetic chemistry groups pursuing romazarit (Ro 31-3948) or structurally related 5‑oxazole‑methanol derivatives, the 5‑carboxylate methyl ester is the documented starting material that undergoes LiAlH₄ reduction to yield the key alcohol intermediate [1]. The isomeric 4‑carboxylate analog cannot replace this substrate without re‑engineering the entire synthetic sequence.

Membrane Permeability SAR Studies Using LogD‑Defined Oxazole Esters

In structure-permeability relationship campaigns, the target methyl ester's ACD/LogP (4.25) and LogD (0.98) [1] provide a well-defined baseline for exploring how incremental structural changes (e.g., ester homologation to ethyl, or hydrolysis to acid) shift the compound's partitioning behavior and cell permeability, contrasting sharply with the more polar carboxylic acid (LogD pH 7.4 ≈ 0.13).

Quote Request

Request a Quote for Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.